molecular formula C9H20 B1293759 3-Methyloctane CAS No. 2216-33-3

3-Methyloctane

Cat. No.: B1293759
CAS No.: 2216-33-3
M. Wt: 128.25 g/mol
InChI Key: SEEOMASXHIJCDV-UHFFFAOYSA-N
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Description

3-Methyloctane: is an organic compound with the molecular formula C9H20 . It is a branched alkane, specifically an isomer of nonane. The structure of this compound consists of an eight-carbon chain with a methyl group attached to the third carbon atom. This compound is a colorless liquid at room temperature and is primarily used in organic synthesis and as a reference standard in various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyloctane can be synthesized through several methods, including:

    Hydrogenation of 3-Methyloctene: This involves the catalytic hydrogenation of 3-Methyloctene using a palladium or platinum catalyst under high pressure and temperature conditions.

    Grignard Reaction: The reaction of 1-Bromo-3-methylheptane with magnesium in dry ether to form the Grignard reagent, followed by reaction with methyl iodide to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3-Methyloctene. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methyloctane undergoes various chemical reactions, including:

    Oxidation: When exposed to strong oxidizing agents like potassium permanganate or chromic acid, this compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of ultraviolet light or a suitable catalyst, leading to the formation of haloalkanes.

    Combustion: Like other hydrocarbons, this compound undergoes combustion in the presence of oxygen to produce carbon dioxide, water, and heat.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Substitution: Chlorine (Cl2), bromine (Br2), ultraviolet light (UV), catalysts like iron or aluminum chloride

Major Products Formed:

    Oxidation: Alcohols, ketones, carboxylic acids

    Substitution: Haloalkanes (e.g., 3-chloro-3-methyloctane, 3-bromo-3-methyloctane)

    Combustion: Carbon dioxide (CO2), water (H2O)

Scientific Research Applications

3-Methyloctane has several scientific research applications, including:

    Analytical Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the identification and quantification of hydrocarbons.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Environmental Studies: Used as a marker compound in studies related to air pollution and the analysis of volatile organic compounds (VOCs) in the atmosphere.

    Material Science: Investigated for its potential use in the development of new materials and coatings.

Comparison with Similar Compounds

    Nonane (C9H20): A straight-chain isomer of 3-Methyloctane with similar physical properties but different chemical reactivity due to the lack of branching.

    2-Methyloctane (C9H20): Another isomer with the methyl group attached to the second carbon atom, exhibiting slightly different boiling and melting points.

    3-Methylheptane (C8H18): A shorter chain alkane with similar branching, used for comparison in studies of structural isomerism.

Uniqueness of this compound: The unique structure of this compound, with its specific branching pattern, influences its physical and chemical properties, such as boiling point, melting point, and reactivity. This makes it a valuable compound for studying the effects of molecular structure on the behavior of alkanes.

Properties

IUPAC Name

3-methyloctane
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InChI

InChI=1S/C9H20/c1-4-6-7-8-9(3)5-2/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SEEOMASXHIJCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H20
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DSSTOX Substance ID

DTXSID30862875
Record name 3-Methyloctane
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Molecular Weight

128.25 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 3-Methyloctane
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Vapor Pressure

6.25 [mmHg]
Record name 3-Methyloctane
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CAS No.

2216-33-3
Record name 3-Methyloctane
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Record name 3-Methyloctane
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Record name 3-METHYLOCTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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